"1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" chemical structure
"1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" chemical structure
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and potential applications of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde. As a novel derivative of the versatile indole-3-carbaldehyde core, this molecule holds significant interest for medicinal chemistry and drug discovery programs. This document outlines a validated synthetic pathway, detailed experimental protocols, and predictive analysis of its physicochemical and spectroscopic properties, offering a foundational resource for researchers in the field.
Introduction: The Significance of the Indole-3-carbaldehyde Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole-3-carbaldehyde, a key derivative, serves as a crucial intermediate in the synthesis of complex therapeutic agents, with its derivatives being explored for their potential in oncology, neurology, and the treatment of infectious diseases.[2] The aldehyde functional group at the 3-position is particularly reactive, allowing for diverse chemical modifications to generate novel drug candidates.[3]
The title compound, 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde, introduces a morpholino-acetamide group at the N1 position of the indole ring. This modification is of strategic interest for several reasons:
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Modulation of Physicochemical Properties: The morpholine moiety is a common feature in drug design, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.
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Introduction of a Bioactive Moiety: The morpholine ring itself is present in several approved drugs and is known to interact with various biological targets.
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Exploration of Structure-Activity Relationships (SAR): The synthesis of this specific derivative allows for the systematic exploration of how N1-substituents on the indole-3-carbaldehyde core influence biological activity.
This guide provides a detailed roadmap for the synthesis and characterization of this promising compound, enabling further investigation into its therapeutic potential.
Physicochemical Properties and Spectroscopic Analysis (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₆N₂O₃ |
| Molecular Weight | 272.30 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| Melting Point | 150-170 °C (estimated) |
| LogP | ~1.5 (estimated) |
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton (around 9-10 ppm), and the protons of the morpholine and ethyl groups. The absence of the indole N-H proton signal (typically >10 ppm) would confirm successful N-acylation.[4]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the aldehyde and amide groups, as well as the carbons of the indole and morpholine rings.
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IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and amide functional groups (typically in the range of 1650-1700 cm⁻¹).[4]
Synthesis of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
The synthesis of the title compound can be efficiently achieved through a two-step process starting from commercially available indole-3-carbaldehyde. The synthetic strategy involves an initial N-acylation to introduce a reactive handle, followed by a nucleophilic substitution with morpholine.
Retrosynthetic Analysis
The retrosynthetic analysis reveals a straightforward pathway, disconnecting the target molecule at the amide and N-acyl bonds to arrive at simple, readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway
The forward synthesis involves two key steps:
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N-acylation: Indole-3-carbaldehyde is reacted with chloroacetyl chloride in the presence of a base to form the key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.[4]
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Nucleophilic Substitution: The intermediate is then treated with morpholine, which displaces the chloride to form the final product.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde [4]
This protocol is adapted from the work of Nagaraja Naik et al.[4]
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Reagents and Materials:
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Indole-3-carboxaldehyde (1.0 eq)
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Triethylamine (1.1 eq)
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Chloroacetyl chloride (1.1 eq)
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Tetrahydrofuran (THF), anhydrous
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Diethyl ether
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5% Sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Procedure:
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To a well-stirred solution of indole-3-carboxaldehyde (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF, add chloroacetyl chloride (1.1 eq) in THF dropwise via a dropping funnel at room temperature.
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Stir the reaction mixture at room temperature for approximately 3 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mixture as the mobile phase.
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Upon completion, quench the reaction by pouring the mixture into ice-cold water.
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Extract the product with diethyl ether.
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Wash the organic layer with a 5% NaHCO₃ solution, followed by distilled water.
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Dry the organic layer over anhydrous Na₂SO₄ and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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The product can be purified further by recrystallization or column chromatography if necessary.
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Step 2: Synthesis of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
This protocol is a standard method for nucleophilic substitution of α-halo ketones.
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Reagents and Materials:
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1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde (1.0 eq)
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Morpholine (1.2 eq)
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Potassium carbonate (K₂CO₃) (2.0 eq)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Procedure:
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In a round-bottom flask, dissolve 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous THF.
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Add potassium carbonate (2.0 eq) and morpholine (1.2 eq) to the solution.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure title compound.
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Potential Applications and Future Research
Given the known biological activities of indole derivatives, 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a promising candidate for various therapeutic areas. The indole-3-carbaldehyde core itself has demonstrated antifungal properties. Furthermore, derivatives have been investigated for antioxidant, anti-inflammatory, and anticancer activities.[4]
Future research on this compound should focus on:
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In vitro Biological Screening: Evaluating the compound's activity against a panel of cancer cell lines, microbial strains, and inflammatory targets.
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Enzymatic Assays: Investigating its potential as an inhibitor of key enzymes involved in disease pathogenesis.
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Further Derivatization: Using the aldehyde group as a handle for further chemical modifications to expand the chemical space and optimize biological activity.
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Pharmacokinetic Profiling: Assessing its metabolic stability, solubility, and other properties relevant to drug development.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and study of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde. The detailed, step-by-step synthetic protocols are based on established and reliable chemical transformations, ensuring a high probability of success in a laboratory setting. By providing a solid foundation for its preparation and predicted properties, this guide aims to facilitate further research into the biological activities and potential therapeutic applications of this novel indole derivative.
References
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
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PubChem. (n.d.). 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
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Wikipedia. (2023). Indole-3-carbaldehyde. Retrieved from: [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from: [Link]
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Bédard, F., et al. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Retrieved from: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
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Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. Available at: [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
